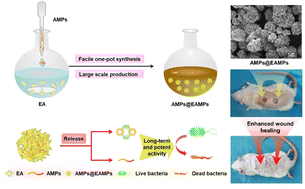Facile one-pot synthesis of flower-like ellagic acid microparticles incorporating anti-microbial peptides for enhanced wound healing†
Journal of Materials Chemistry B Pub Date: 2023-12-01 DOI: 10.1039/D3TB02016A
Abstract
Anti-microbial peptides (AMPs) have gained significant attention as potential antimicrobial agents due to their cytocompatibility and reduced drug resistance. However, AMPs often suffer from low stability due to their vulnerable molecular structure. This study presents a one-pot synthesis method for ellagic acid (EA)-based, flower-like AMPs@EAMP particles, combining the antibacterial properties of EA with AMPs. The resulting particles exhibit an enlarged surface area for the adsorption or embedding of AMPs, enhancing their antibacterial efficacy. Furthermore, in vitro evaluations demonstrate excellent biocompatibility and broad-spectrum activity against bacterial strains including both Gram-positive S. epidermidis and Gram-negative E. coli. In vivo studies indicate AMPs@EAMPs' potential to reconstruct the immune barrier, inhibit pathogens, and reduce inflammation, promoting orderly tissue repair. This innovative synthesis strategy provides a straightforward and effective approach for large-scale production of flower-like AMPs@EAMP particles with remarkable antibacterial properties, addressing the challenges associated with MDR infections.


Recommended Literature
- [1] Tunable photoluminescence and magnetic properties of Dy3+ and Eu3+ doped GdVO4 multifunctional phosphors
- [2] Luminous block copolymer–quantum dots hybrids formed by cooperative assembly in a selective solvent†
- [3] Photocatalytic reduction of CO2 and protons using water as an electron donor over potassium tantalate nanoflakes†
- [4] Polyphenol-rich apple (Malus domestica L.) peel extract attenuates arsenic trioxide induced cardiotoxicity in H9c2 cells via its antioxidant activity†
- [5] A graphene/nitrogen-doped carbon nanofiber composite as an anode material for sodium-ion batteries
- [6] Correction: Spironaphthoxazine switchable dyes for biological imaging
- [7] Mesoporous materials with zeolite framework: remarkable effect of the hierarchical structure for retardation of catalyst deactivation†
- [8] Efficient nitrogen-13 radiochemistry catalyzed by a highly stable immobilized biocatalyst†
- [9] Superhydrophobic and superoleophilic properties of graphene-based sponges fabricated using a facile dip coating method†
- [10] Environmental impacts of electricity generation at global, regional and national scales in 1980–2011: what can we learn for future energy planning?†

Journal Name:Journal of Materials Chemistry B
Research Products
-
CAS no.: 118476-89-4
-
CAS no.: 185056-83-1









